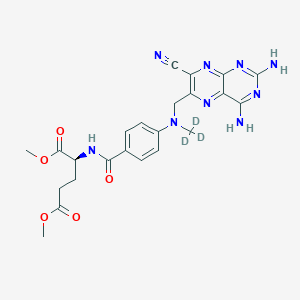
7-Cyanomethotrexate Dimethyl Ester-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyanomethotrexate Dimethyl Ester-D3 is a deuterated derivative of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound is primarily used as an intermediate in the synthesis of 7-Hydroxy Methotrexate-d3 Ammonium Salt, which is a deuterated metabolite of Methotrexate. The deuterium labeling in this compound allows researchers to study metabolic pathways in vivo in a safe manner.
準備方法
The synthesis of 7-Cyanomethotrexate Dimethyl Ester-D3 involves several steps, starting from the basic Methotrexate structureThe reaction conditions often involve the use of deuterated reagents to ensure the incorporation of deuterium atoms. Industrial production methods focus on optimizing the yield and purity of the compound through strict process parameter control and one-to-one custom synthesis for special structural needs.
化学反応の分析
7-Cyanomethotrexate Dimethyl Ester-D3 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to convert the compound into its oxidized forms, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like DMSO-d6 and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-Cyanomethotrexate Dimethyl Ester-D3 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an intermediate in the synthesis of deuterated metabolites of Methotrexate, which are used as antineoplastic and antirheumatic agents.
Industry: The compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
作用機序
The mechanism of action of 7-Cyanomethotrexate Dimethyl Ester-D3 involves its conversion into 7-Hydroxy Methotrexate-d3 Ammonium Salt, which exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition leads to a decrease in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, ultimately inhibiting DNA synthesis and cell proliferation.
類似化合物との比較
7-Cyanomethotrexate Dimethyl Ester-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Methotrexate: The parent compound, used as an antineoplastic and antirheumatic agent.
7-Hydroxy Methotrexate: A metabolite of Methotrexate with similar biological activity.
7-Hydroxy Methotrexate-d3 Ammonium Salt: A deuterated metabolite used in metabolic research.
特性
分子式 |
C23H25N9O5 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1/i1D3 |
InChIキー |
IELAPFQSSXNBBQ-FVELLDLOSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
正規SMILES |
CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

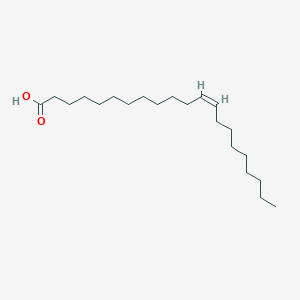
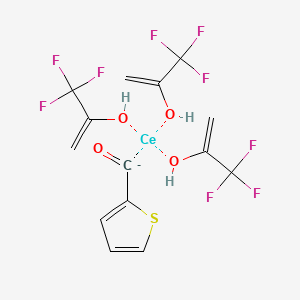
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
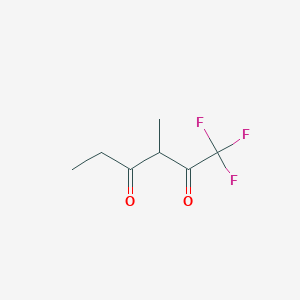
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
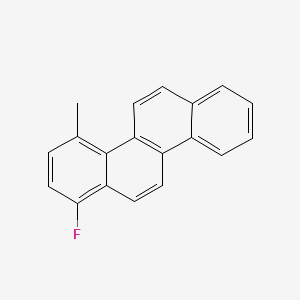



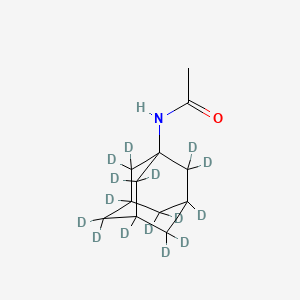
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)

